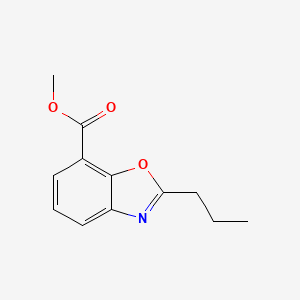
Methyl 2-propyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 2-propyl-1,3-benzoxazole-7-carboxylate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by a methyl ester group at the 7th position and a propyl group at the 2nd position of the benzoxazole ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-propyl-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with propionic acid derivatives under acidic conditions to form the benzoxazole ring. The carboxylation at the 7th position can be achieved through a Friedel-Crafts acylation followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the cyclization and acylation steps. The final esterification step can be optimized using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Propionic acid derivatives, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Methyl 2-propyl-1,3-benzoxazole-7-carboxylate is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzoxazole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing binding and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-propyl-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:
Methyl 2-methyl-1,3-benzoxazole-7-carboxylate: Differing by the presence of a methyl group instead of a propyl group.
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate: Differing by the presence of an ethyl group instead of a propyl group.
Methyl 2-butyl-1,3-benzoxazole-7-carboxylate: Differing by the presence of a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
methyl 2-propyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-5-10-13-9-7-4-6-8(11(9)16-10)12(14)15-2/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWASRXUZKVBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
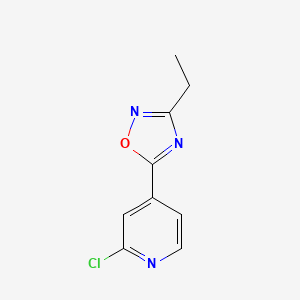

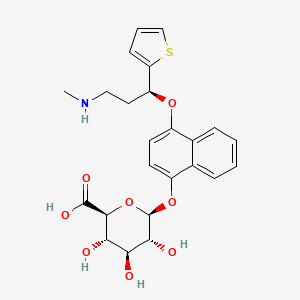
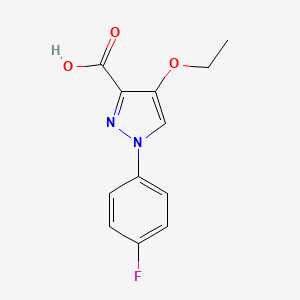

![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
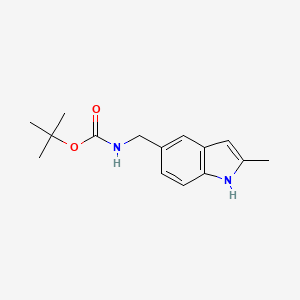
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
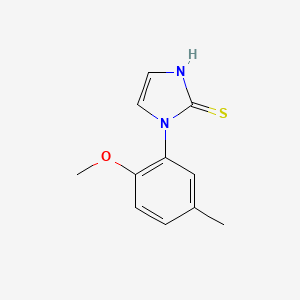
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)
